molecular formula C9H10FIO B14023124 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene

Katalognummer: B14023124
Molekulargewicht: 280.08 g/mol
InChI-Schlüssel: GHJYYXAJLYOFTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, iodo, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the primary type of reaction due to the presence of the benzene ring.

    Nucleophilic Substitution: The fluoro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Halogenation: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while halogenation would introduce additional halogen atoms.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Ethoxy-1-fluoro-2-iodo-3-methylbenzene
  • 5-Ethoxy-2-fluoro-1-iodo-3-(methoxymethyl)benzene

Uniqueness

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical reactions. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (fluoro and iodo) groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H10FIO

Molekulargewicht

280.08 g/mol

IUPAC-Name

5-ethoxy-2-fluoro-1-iodo-3-methylbenzene

InChI

InChI=1S/C9H10FIO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

GHJYYXAJLYOFTQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C(=C1)C)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.